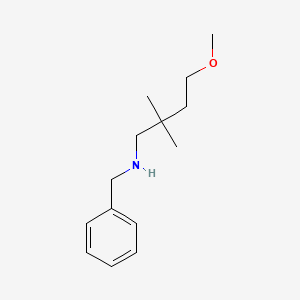

Benzyl(4-methoxy-2,2-dimethylbutyl)amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H23NO |

|---|---|

Molecular Weight |

221.34 g/mol |

IUPAC Name |

N-benzyl-4-methoxy-2,2-dimethylbutan-1-amine |

InChI |

InChI=1S/C14H23NO/c1-14(2,9-10-16-3)12-15-11-13-7-5-4-6-8-13/h4-8,15H,9-12H2,1-3H3 |

InChI Key |

GSVWVVYWSKSCOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCOC)CNCC1=CC=CC=C1 |

Origin of Product |

United States |

Strategic Retrosynthesis and Synthetic Methodologies for Benzyl 4 Methoxy 2,2 Dimethylbutyl Amine

Disconnection Analysis of the Benzyl(4-methoxy-2,2-dimethylbutyl)amine Scaffold

Retrosynthetic analysis, or the disconnection approach, is a powerful tool for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily accessible precursors. numberanalytics.com For this compound, a secondary amine, the most logical disconnections are the two carbon-nitrogen (C-N) bonds to the nitrogen atom. youtube.comyoutube.com

Disconnection A (Amide/Imine Pathway): This involves breaking the bond between the nitrogen and the benzylic carbon. This disconnection is often considered via a functional group interconversion (FGI), envisioning the amine as being formed from the reduction of an imine or an amide. youtube.comyoutube.com This pathway leads to two primary synthons: a benzyl (B1604629) cation equivalent and an anion equivalent of the substituted butylamine. The corresponding synthetic equivalents are benzaldehyde (B42025) and 4-methoxy-2,2-dimethylbutylamine. This route is highly advantageous as it sets the stage for reductive amination, a robust method for amine synthesis.

Disconnection B (Alkylation Pathway): This approach cleaves the bond between the nitrogen and the sterically hindered butyl group. This leads to benzylamine (B48309) and a carbocation equivalent of the 4-methoxy-2,2-dimethylbutyl moiety. The practical synthetic equivalents for this route would be benzylamine and an alkyl halide, such as 1-bromo-4-methoxy-2,2-dimethylbutane, for an N-alkylation reaction.

Between these two strategies, Disconnection A is generally preferred for the synthesis of secondary amines. The corresponding forward reaction, reductive amination, offers superior control and typically avoids the common pitfall of over-alkylation that can plague N-alkylation strategies. youtube.commasterorganicchemistry.com

| Disconnection Pathway | Bond Cleaved | Precursors (Synthetic Equivalents) | Forward Synthetic Strategy |

| A | Benzyl-Nitrogen | Benzaldehyde and 4-methoxy-2,2-dimethylbutylamine | Reductive Amination |

| B | Butyl-Nitrogen | Benzylamine and 1-halo-4-methoxy-2,2-dimethylbutane | N-Alkylation |

Formation of the Secondary Amine Linkage

The formation of the secondary amine linkage in this compound can be achieved through several established methods, primarily revolving around reductive amination and N-alkylation.

Reductive amination is a highly efficient method for preparing amines by reducing an imine intermediate, which is formed from the condensation of a carbonyl compound with a primary amine. organic-chemistry.org This process can be performed in a single pot (direct) or in a stepwise fashion (indirect). tandfonline.com The key to this strategy is the chemoselective reduction of the iminium ion in the presence of the starting carbonyl compound.

Direct, or one-pot, reductive amination involves mixing the carbonyl compound (benzaldehyde), the primary amine (4-methoxy-2,2-dimethylbutylamine), and a reducing agent simultaneously. tandfonline.com This method is synthetically efficient as it minimizes intermediate isolation steps. The reaction proceeds via the in-situ formation of an iminium ion, which is then immediately reduced to the target secondary amine. Various reducing agents can be employed, each with specific advantages regarding reactivity and functional group tolerance. organic-chemistry.org

| Carbonyl Precursor | Amine Precursor | Reducing Agent | Typical Conditions |

| Benzaldehyde | 4-methoxy-2,2-dimethylbutylamine | NaBH(OAc)₃ | Dichloromethane (DCM), Room Temp |

| Benzaldehyde | 4-methoxy-2,2-dimethylbutylamine | NaBH₃CN | Methanol (MeOH), pH 6-7 |

| 4-methoxy-2,2-dimethylbutanal (B6147283) | Benzylamine | α-picoline-borane | Methanol (MeOH), Acetic Acid (cat.) |

Catalytic hydrogenation is an atom-economical and clean method for the reduction step in a reductive amination sequence. rsc.org The process involves the reaction of the carbonyl compound and amine under a hydrogen atmosphere in the presence of a metal catalyst. researchgate.net Commonly used catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. acs.org The reaction first forms the imine, which is then hydrogenated to the secondary amine. acs.org This method is particularly useful in large-scale synthesis due to the low cost of hydrogen gas and the ability to recycle the catalyst.

| Catalyst | Hydrogen Pressure | Solvent | Temperature (°C) |

| 10% Pd/C | 1-10 bar | Ethanol (B145695) | 25-80 |

| PtO₂ (Adam's catalyst) | 1-3 bar | Methanol | 25 |

| Raney Nickel | 10-50 bar | Ethanol | 50-100 |

Borohydride reagents are among the most common and versatile reducing agents used in reductive amination due to their mildness and selectivity. thieme-connect.comresearchgate.net

Sodium Borohydride (NaBH₄): While a powerful reducing agent for aldehydes and ketones, NaBH₄ can be used for reductive amination, often in the presence of an acid catalyst or in specific solvent systems that promote imine formation. researchgate.net Its reactivity can sometimes lead to the undesired reduction of the starting carbonyl compound. thieme-connect.com

Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly effective for reductive amination because it is less reactive than NaBH₄ and selectively reduces iminium ions over ketones or aldehydes, especially under mildly acidic conditions (pH 4-6) that favor iminium ion formation. masterorganicchemistry.comkoreascience.kr

Sodium Triacetoxyborohydride (NaBH(OAc)₃): As a milder and less toxic alternative to NaBH₃CN, NaBH(OAc)₃ has become a reagent of choice for reductive amination. masterorganicchemistry.com It is particularly effective for a wide range of aldehydes and ketones and does not require strict pH control.

| Reagent | Key Features | Typical Reaction Conditions |

| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. May require catalysts. | Methanol, Room Temperature |

| Sodium Cyanoborohydride (NaBH₃CN) | Highly chemoselective for iminium ions. Toxic cyanide byproduct. | Methanol, pH 4-6 |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, non-toxic, high-yielding, broad substrate scope. | Dichloromethane (DCM) or Dichloroethane (DCE), Room Temperature |

N-alkylation via a nucleophilic substitution reaction provides an alternative route to secondary amines. This approach would involve reacting benzylamine with a suitable 4-methoxy-2,2-dimethylbutyl electrophile (e.g., an alkyl halide or tosylate) or, conversely, reacting 4-methoxy-2,2-dimethylbutylamine with a benzyl halide.

The primary challenge of this methodology is the potential for over-alkylation. youtube.com The target secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction that forms an undesired tertiary amine. To favor mono-alkylation, reaction conditions can be optimized, for instance, by using a large excess of the starting amine.

| Amine Nucleophile | Alkylating Agent | Potential Major Product | Potential Byproduct |

| Benzylamine (large excess) | 1-Bromo-4-methoxy-2,2-dimethylbutane | This compound | Dithis compound |

| 4-methoxy-2,2-dimethylbutylamine (large excess) | Benzyl bromide | This compound | Benzyl-bis(4-methoxy-2,2-dimethylbutyl)amine |

While synthetically straightforward, the N-alkylation approach often requires more extensive purification to separate the desired secondary amine from unreacted starting materials and the tertiary amine byproduct, making reductive amination the more efficient and controlled strategy in many cases.

N-Alkylation Reactions for this compound Synthesis

Reaction of Benzyl Halides with Alkyl Amines

This pathway involves the reaction of a benzyl halide, such as benzyl bromide or benzyl chloride, with the primary amine, 4-methoxy-2,2-dimethylbutylamine. This reaction is a classic example of a nucleophilic aliphatic substitution (SN2). The primary amine acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group.

A significant challenge in this approach is controlling the selectivity of the reaction. pressbooks.pubrsc.org The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces an undesired tertiary amine (Dithis compound). Further reaction can even lead to a quaternary ammonium (B1175870) salt. pressbooks.pub

To achieve selective mono-N-alkylation, several strategies can be employed: rsc.orggoogle.com

Use of Excess Amine: Employing a large excess of the primary alkyl amine shifts the reaction equilibrium to favor the formation of the secondary amine, as the benzyl halide is more likely to encounter a molecule of the starting amine than the product. pressbooks.pub

Choice of Base and Solvent: The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. The choice of base can influence selectivity. Mild inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are common. rsc.orgresearchgate.net More specialized conditions, such as using cesium carbonate (Cs₂CO₃) or cesium hydroxide (B78521) (CsOH) in polar aprotic solvents like DMF or acetonitrile, have been shown to provide high yields of secondary amines with minimal overalkylation. google.comacs.org

Catalyst Systems: Heterogeneous catalysts, such as mixed oxides (Al₂O₃–OK) or silica (B1680970) gel, can promote selective N-alkylation at room temperature, offering a greener alternative with simplified workup procedures. researchgate.netlookchem.com

| Condition | Reagents | Solvent | Temperature | Key Feature/Outcome | Reference(s) |

| Excess Amine | Benzyl Bromide, 2-5 eq. 4-methoxy-2,2-dimethylbutylamine | Ethanol | Reflux | Simple method to favor mono-alkylation by statistical probability. | pressbooks.pub |

| Cesium Base | Benzyl Chloride, 4-methoxy-2,2-dimethylbutylamine, Cs₂CO₃ | Acetonitrile | 70 °C | High selectivity for secondary amine formation; prevents overalkylation. | google.comacs.org |

| Aqueous Media | Benzyl Bromide, 4-methoxy-2,2-dimethylbutylamine, NaHCO₃ | Water, SDS | 80 °C | Environmentally benign conditions, often with good yields. | researchgate.net |

| Solid Support | Benzyl Chloride, 4-methoxy-2,2-dimethylbutylamine | Acetonitrile | Room Temp. | Catalyzed by Al₂O₃–OK or silica gel; high selectivity and catalyst is reusable. | researchgate.netlookchem.com |

Reaction of (4-methoxy-2,2-dimethylbutyl) Halides with Benzylamine

The convergent alternative to the previous method is the reaction of benzylamine with a suitable halide of the alkyl moiety, such as 1-bromo-4-methoxy-2,2-dimethylbutane. Similar to the reaction described above, this is an SN2 reaction where benzylamine serves as the nucleophile.

The same fundamental challenge of overalkylation exists. The newly formed secondary amine product can react with another molecule of the alkyl halide to yield the tertiary amine, N-benzyl-bis(4-methoxy-2,2-dimethylbutyl)amine. The strategies to mitigate this are analogous: using an excess of benzylamine, or employing carefully selected bases and reaction conditions as detailed in the table above. rsc.orggoogle.com Given that benzylamine is often more readily available and less sterically hindered than many complex primary amines, using it in excess can be a particularly cost-effective strategy for promoting the desired mono-alkylation.

Construction of the 4-methoxy-2,2-dimethylbutyl Moiety

The synthesis of the 4-methoxy-2,2-dimethylbutyl portion of the molecule requires a multi-step approach involving the formation of the carbon skeleton followed by the introduction of the terminal methoxy (B1213986) group.

Carbon-Carbon Bond Formation for the Butyl Backbone

The construction of the 2,2-dimethylbutyl backbone, a neopentyl-type structure, is a key step. byjus.com A robust method for forming carbon-carbon bonds is the alkylation of enolates. libretexts.orgyoutube.com A plausible synthetic route could begin with a starting material that contains the 2,2-dimethylpropyl core, such as pinacolone (B1678379) (3,3-dimethyl-2-butanone).

Enolate Formation: Pinacolone can be deprotonated at the less hindered α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to form the kinetic enolate. libretexts.orgyoutube.com

Alkylation: This enolate can then act as a nucleophile, reacting with a two-carbon electrophile. However, a simple two-carbon alkyl halide would yield a ketone. A more strategic approach involves using an electrophile that can be later converted to the required methoxy group, such as ethylene (B1197577) oxide or a protected 2-haloethanol. A more versatile method is the malonic ester synthesis. libretexts.org

Malonic Ester Synthesis: An alternative strategy involves using 1-bromo-2,2-dimethylpropane (B145997) (neopentyl bromide) as the starting material. This can be used to alkylate the enolate of diethyl malonate. Subsequent hydrolysis of the ester groups and decarboxylation upon heating yields 4,4-dimethylpentanoic acid. This acid provides the complete carbon backbone and a functional handle for subsequent modification. libretexts.org

Introduction and Manipulation of the Methoxy Group

With the carbon backbone established as a carboxylic acid (e.g., 4,4-dimethylpentanoic acid), the next stage is to introduce the methoxy group at the terminal position. This is typically a two-step process.

Reduction of the Carboxylic Acid: The carboxylic acid is first reduced to the corresponding primary alcohol, 4,4-dimethylpentan-1-ol. This reduction can be accomplished using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF or diethyl ether.

Etherification: The resulting alcohol can then be converted to the methyl ether via the Williamson ether synthesis . khanacademy.orgwikipedia.org This classic SN2 reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. organic-synthesis.comlibretexts.org This potent nucleophile is then treated with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to displace the leaving group and form the desired 4-methoxy-2,2-dimethylbutane framework. organic-synthesis.comlibretexts.org This framework would then need to be functionalized with a leaving group (e.g., a halide) at the C1 position to be used in the reaction described in section 2.2.2.2, or converted to an amine for the reaction in 2.2.2.1.

Purification and Isolation Techniques in Amine Synthesis

The purification of the final product, this compound, from the reaction mixture is a critical step. The crude product from the N-alkylation reactions described in section 2.2.2 will likely contain the desired secondary amine, unreacted primary amine starting material (either benzylamine or 4-methoxy-2,2-dimethylbutylamine), and the over-alkylated tertiary amine byproduct. Separating these components can be challenging due to their similar chemical properties. acs.org

Several techniques can be employed for purification:

Acid-Base Extraction: This is a highly effective method for separating amines from non-basic impurities. reddit.com By treating the crude reaction mixture with an aqueous acid (e.g., HCl), all amine components are protonated to form water-soluble ammonium salts. This aqueous layer can be washed with an organic solvent (like diethyl ether or ethyl acetate) to remove any unreacted halides or other non-basic byproducts. Subsequently, the pH of the aqueous layer can be carefully raised. Due to differences in the pKa values of primary, secondary, and tertiary amines, it is sometimes possible to achieve separation through sequential extractions with an organic solvent at controlled pH values using buffer solutions. acs.org

Column Chromatography: Flash column chromatography is a standard purification technique. However, the basic nature of amines can lead to poor separation (streaking) on standard acidic silica gel. biotage.com This issue can be overcome by either treating the silica gel with a base or, more commonly, by adding a small amount of a competing amine, such as triethylamine (B128534) (~1-2%), to the eluent system (e.g., hexane/ethyl acetate). Alternatively, using a different stationary phase, such as basic alumina (B75360) or commercially available amine-functionalized silica, can provide excellent separation without the need for mobile phase additives. biotage.com

Distillation: If the boiling points of the components are sufficiently different, fractional distillation under reduced pressure (vacuum distillation) can be an effective method for separation, particularly on a larger scale.

Crystallization: The desired secondary amine can sometimes be selectively crystallized from the crude mixture, often after conversion to a salt (e.g., hydrochloride or oxalate (B1200264) salt). The purified salt is then isolated by filtration and can be neutralized to regenerate the free amine. reddit.com

| Technique | Principle of Separation | Advantages | Disadvantages | Reference(s) |

| Acid-Base Extraction | Differential solubility of neutral compounds vs. protonated amine salts in aqueous and organic phases. | Excellent for removing non-basic impurities; can sometimes separate amines based on pKa differences. | May be difficult to resolve mixtures of amines with similar pKa values. | acs.orggoogle.com |

| Column Chromatography (Modified Silica) | Differential adsorption to a solid phase based on polarity. | High resolution is possible; adaptable to various scales. | Can be slow; basic amines may streak on standard silica; requires solvent. | biotage.com |

| Column Chromatography (Amine-Functionalized Silica) | Adsorption to a basic solid phase, minimizing acid-base interactions. | Excellent peak shape and separation for basic amines; no need for amine additives in eluent. | More expensive stationary phase. | biotage.com |

| Fractional Distillation | Separation based on differences in boiling points. | Effective for large quantities; solvent-free. | Requires thermal stability of compounds and significant boiling point differences. | google.com |

| Crystallization | Formation of a pure solid phase from a solution, often as a salt. | Can provide very high purity material; scalable. | Success is highly dependent on the specific properties of the compound and impurities. | reddit.com |

Advanced Reactivity and Mechanistic Investigations of Benzyl 4 Methoxy 2,2 Dimethylbutyl Amine

Nucleophilic Characteristics of the Amine Nitrogen in Benzyl(4-methoxy-2,2-dimethylbutyl)amine

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and basic. As a secondary amine, its reactivity is influenced by the electronic effects of the benzyl (B1604629) and the bulky alkyl substituents, as well as steric hindrance around the nitrogen center.

Electrophilic Additions and Derivatization Reactions

The nucleophilic nitrogen is expected to readily react with a variety of electrophiles. Common derivatization reactions would include alkylation, acylation, and reaction with carbonyl compounds. For instance, reaction with additional alkyl halides could lead to the formation of a quaternary ammonium (B1175870) salt. The steric bulk of the 2,2-dimethylbutyl group may slow the rate of some substitution reactions compared to less hindered secondary amines. libretexts.orglibretexts.org

Amide and Sulfonamide Formation

One of the most fundamental reactions of secondary amines is the formation of amides and sulfonamides upon reaction with carboxylic acid derivatives and sulfonyl chlorides, respectively.

Amide Formation: The reaction with an acyl chloride, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, would proceed via a nucleophilic acyl substitution mechanism to yield the corresponding N,N-disubstituted amide. fishersci.co.ukcommonorganicchemistry.com This reaction is generally robust and high-yielding. fishersci.co.uk Similarly, carboxylic acids can be coupled directly with the amine using activating agents like carbodiimides (e.g., DCC, EDC) or other modern coupling reagents. rsc.orgacs.org

Sulfonamide Formation: Treatment of this compound with an arylsulfonyl chloride (e.g., toluenesulfonyl chloride) in the presence of a base is the standard method for preparing the corresponding sulfonamide. google.combyjus.com Primary and secondary amines react readily with benzenesulfonyl chloride. byjus.com The resulting N-benzyl-N-(4-methoxy-2,2-dimethylbutyl)sulfonamide would be a stable, crystalline solid. This type of reaction has been extensively used in medicinal chemistry and for the synthesis of various functional materials. nih.govorganic-chemistry.org

| Reaction Type | Electrophile | Typical Reagents/Conditions | Expected Product |

|---|---|---|---|

| Amide Formation | Acyl Chloride (R-COCl) | Aprotic solvent (DCM, THF), Base (Triethylamine, Pyridine) | N-Benzyl-N-(4-methoxy-2,2-dimethylbutyl)amide |

| Amide Formation | Carboxylic Acid (R-COOH) | Coupling agent (DCC, EDC, HATU), Solvent (DMF, DCM) | N-Benzyl-N-(4-methoxy-2,2-dimethylbutyl)amide |

| Sulfonamide Formation | Sulfonyl Chloride (R-SO₂Cl) | Aqueous alkali or Base (Pyridine), Solvent (DCM) | N-Benzyl-N-(4-methoxy-2,2-dimethylbutyl)sulfonamide |

Transformations Involving the Benzyl Substructure

The benzyl group (C₆H₅CH₂–) offers two primary sites for chemical transformation: the aromatic ring and the benzylic carbon.

Functionalization of the Aromatic Ring

The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution (EAS). The N-alkyl substituent is an activating group and is ortho, para-directing. byjus.comlearncbse.in Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be directed to the positions ortho and para to the benzylic carbon. libretexts.orgmasterorganicchemistry.com However, the steric bulk of the entire substituent may favor substitution at the less hindered para position. It is important to note that under strongly acidic conditions, such as those used for nitration or Friedel-Crafts reactions, the amine nitrogen can be protonated, converting the substituent into a deactivating, meta-directing ammonium group. byjus.comlearncbse.in

Reactivity at the Benzylic Carbon Center

The benzylic C-H bonds are relatively weak (bond dissociation energy of ~90 kcal/mol) and are susceptible to both radical and oxidative reactions due to the ability of the benzene (B151609) ring to stabilize an adjacent radical or carbocation. chemistrysteps.commasterorganicchemistry.com

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic carbon. chemistrysteps.commasterorganicchemistry.com However, in the context of an N-benzylamine, this can be complex and may lead to cleavage of the C-N bond or other side reactions. Milder, more selective oxidation methods might be employed to form an amide, effectively oxidizing the benzylic C-H bond. researchgate.net

Hydrogenolysis: The benzyl group is a common protecting group for amines because the benzylic C–N bond can be cleaved under catalytic hydrogenation conditions (e.g., H₂, Pd/C). This reaction would yield toluene (B28343) and the free secondary amine, 4-methoxy-2,2-dimethylbutan-1-amine. This process is a key synthetic strategy for debenzylation.

| Reaction Site | Reaction Type | Typical Reagents | Expected Outcome |

|---|---|---|---|

| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., Bromination) | Br₂, FeBr₃ | Substitution at ortho and para positions. |

| Benzylic Carbon | Hydrogenolysis (Debenzylation) | H₂, Palladium on Carbon (Pd/C) | Cleavage of C-N bond to give Toluene and the primary amine. |

| Benzylic Carbon | Oxidation | KMnO₄ or other strong oxidants | Potential for C-N bond cleavage or formation of benzamide (B126) derivatives. |

Reactions of the 4-methoxy-2,2-dimethylbutyl Chain

The alkyl chain of the molecule is generally less reactive than the amine or benzyl portions. Its reactivity is primarily centered on the methoxy (B1213986) group and influenced by the significant steric hindrance from the gem-dimethyl groups.

Ether Cleavage: The methyl ether is the most reactive site on this chain. Ethers can be cleaved under strongly acidic conditions, typically with hydrogen halides like HBr or HI, or with strong Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.comlibretexts.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the halide. masterorganicchemistry.commasterorganicchemistry.com Given the primary nature of the carbon bearing the methoxy group, the cleavage would likely occur via an Sₙ2 mechanism, yielding the corresponding primary alcohol and methyl halide. libretexts.orgorganicchemistrytutor.com

Steric Effects: The 2,2-dimethyl substitution (a neopentyl-like structure) creates significant steric hindrance. libretexts.orgchemistrysteps.com This bulkiness would drastically slow down or prevent substitution or elimination reactions at the C1 and C3 positions of the butyl chain. orgchemboulder.comyoutube.com Any reaction requiring backside nucleophilic attack at C1 would be particularly disfavored. libretexts.org The C-H bonds on the alkyl chain are strong and generally unreactive except under harsh free-radical conditions.

Ethereal Linkage Cleavage Studies

The methoxy group on the alkyl chain of this compound represents a site for potential modification. The cleavage of such non-activated alkyl ethers typically requires robust reaction conditions, most commonly involving strong acids. wikipedia.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, converting the methoxy group into a good leaving group (methanol). libretexts.org

The subsequent cleavage of the carbon-oxygen bond can occur through either an SN1 or SN2 mechanism. wikipedia.org Given that the methoxy group is attached to a primary carbon in the 4-methoxy-2,2-dimethylbutyl chain, the reaction is expected to proceed via an SN2 pathway. This involves a nucleophilic attack by a halide ion at the less sterically hindered methyl group. libretexts.org

Common reagents for this transformation are concentrated hydrobromic acid (HBr) or hydroiodic acid (HI), as bromide and iodide are effective nucleophiles. wikipedia.org The use of concentrated hydrochloric acid is generally less effective under standard conditions. wikipedia.org The expected products from this reaction would be 4-(benzylamino)-3,3-dimethylbutan-1-ol and the corresponding methyl halide.

Alternative, non-hydrolytic methods for ether cleavage involve the use of strong Lewis acids, such as boron trihalides (BBr₃ or BCl₃). These reagents can effectively cleave alkyl ethers, often under milder conditions than strong mineral acids. atlanchimpharma.com

Selective Functional Group Interconversions on the Alkyl Chain

Beyond complete cleavage, the 4-methoxy-2,2-dimethylbutyl moiety offers possibilities for selective functional group interconversions. A primary strategy would first involve the conversion of the methyl ether to a primary alcohol, as detailed in the previous section. This resulting alcohol serves as a versatile intermediate for further synthetic modifications.

Standard functional group interconversion protocols can be applied to transform the primary alcohol into a variety of other functionalities. For instance:

Conversion to Alkyl Halides: The alcohol can be converted to an alkyl bromide or chloride using reagents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂), respectively.

Conversion to Azides: Using a Mitsunobu reaction with hydrazoic acid or by converting the alcohol to a tosylate followed by substitution with sodium azide, an azido (B1232118) group can be introduced.

Oxidation to Aldehyde or Carboxylic Acid: The primary alcohol can be selectively oxidized. Mild oxidation with reagents like pyridinium (B92312) chlorochromate (PCC) would yield the corresponding aldehyde, 4-(benzylamino)-3,3-dimethylbutanal. Stronger oxidation, using agents such as potassium permanganate (KMnO₄) or chromic acid, would produce the carboxylic acid, 4-(benzylamino)-3,3-dimethylbutanoic acid.

Direct oxidation of the ether is another potential, though less common, pathway. Radical-based reactions, for example using N-Bromosuccinimide (NBS) under light irradiation, have been shown to oxidize benzylic methyl ethers to esters or aldehydes. nih.gov A similar mechanism could potentially be exploited for the oxidation of the C-H bonds adjacent to the oxygen on the alkyl chain, although selectivity might be a challenge in the presence of the N-benzyl group. nih.gov

Dealkylation Pathways for Amine Regeneration or Diversification

The N-benzyl group is a common protecting group for amines due to its general stability and the various methods available for its removal. This deprotection is crucial for regenerating the primary amine, (4-methoxy-2,2-dimethylbutyl)amine, or for further diversification of the nitrogen center. The two primary strategies for N-debenzylation are catalytic hydrogenolysis and oxidative cleavage. researchgate.net

Catalytic Hydrogenolytic N-Debenzylation

Catalytic hydrogenolysis is the most widely used method for N-debenzylation in organic synthesis. tandfonline.com The process involves the cleavage of the benzylic carbon-nitrogen bond in the presence of a metal catalyst and a hydrogen source.

Catalyst Systems and Conditions: The preferred and most common catalyst for this transformation is palladium on carbon (Pd/C). tandfonline.comresearchgate.net Other palladium sources, such as Pearlman's catalyst (palladium hydroxide (B78521) on carbon, Pd(OH)₂/C), are also highly effective. tandfonline.com Research has shown that a combination of Pd/C and Pd(OH)₂/C can serve as a more efficient catalyst system than either catalyst used alone, often shortening reaction times for both secondary and tertiary N-benzylamines. tandfonline.comtandfonline.com

The reaction is typically carried out under an atmosphere of hydrogen gas, often at atmospheric pressure (e.g., using a hydrogen-filled balloon), in a suitable solvent. sigmaaldrich.com Common solvents include alcohols like ethanol (B145695) and methanol, or other polar solvents such as tetrahydrofuran (B95107) (THF) and ethyl acetate. atlanchimpharma.com The reaction proceeds to yield the deprotected primary amine and toluene as a byproduct. The simple alkyl ether on the butyl chain is stable under these conditions and will not be cleaved. ambeed.com

| Catalyst | Typical Loading (w/w %) | Relative Efficiency | Notes |

|---|---|---|---|

| 10% Pd/C | 5-10% | High | Standard and widely used catalyst. |

| 20% Pd(OH)₂/C | 5-10% | High | Pearlman's catalyst; often used for more complex substrates. |

| Pd/C + Pd(OH)₂/C (1:1) | 5% + 5% | Very High | Combination can significantly reduce reaction times. tandfonline.com |

Oxidative Cleavage Methods

As an alternative to reductive hydrogenolysis, oxidative methods provide a robust pathway for N-debenzylation, often with different functional group tolerance. These methods typically proceed via the formation of an iminium ion intermediate, which is subsequently hydrolyzed to release the deprotected amine.

Reagent Systems and Mechanisms:

Alkali Metal Bromide with Oxidant: A mild and efficient method involves the use of an alkali metal bromide, such as potassium bromide (KBr), in the presence of an oxidant like Oxone (potassium peroxymonosulfate). acs.orgorganic-chemistry.org The proposed mechanism involves the in-situ generation of a bromo radical (Br•) from the oxidation of bromide. acs.org This radical selectively abstracts a hydrogen atom from the benzylic position of the N-benzyl group to form a benzyl radical intermediate. acs.orgorganic-chemistry.org This intermediate is then oxidized via a one-electron transfer to an iminium cation, which is hydrolyzed by water in the reaction mixture to yield the primary amine and benzaldehyde (B42025). acs.org This transition-metal-free method is considered a green and sustainable process. organic-chemistry.org

Ceric Ammonium Nitrate (B79036) (CAN): Treatment of N-benzyl amines with aqueous ceric ammonium nitrate (CAN) can result in clean N-debenzylation. rsc.orgrsc.org This method is particularly effective for tertiary amines but is also applicable to secondary amines. The reaction is believed to proceed via a single-electron transfer (SET) from the nitrogen atom to the cerium(IV) center, generating a nitrogen radical cation, which ultimately leads to cleavage of the benzylic C-N bond. rsc.org

Visible-Light Photocatalysis: Modern methods utilizing visible-light photoredox catalysis offer a mild approach to oxidative debenzylation. scispace.com Using a photocatalyst such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), benzyl ethers and amines can be cleaved. scispace.com The reaction is initiated by photo-oxidation of the substrate, leading to a radical cation and subsequent C-N bond cleavage. d-nb.info

| Reagent System | Mechanism Type | Conditions | Byproduct |

|---|---|---|---|

| KBr / Oxone | Radical Abstraction / SET | Aqueous acetonitrile, room temp. acs.org | Benzaldehyde |

| Ceric Ammonium Nitrate (CAN) | Single-Electron Transfer (SET) | Aqueous acetonitrile, room temp. rsc.org | Benzaldehyde |

| DDQ / Visible Light | Photoredox (SET) | Organic solvent, LED irradiation. scispace.com | Benzaldehyde |

Computational and Theoretical Chemistry Applied to Benzyl 4 Methoxy 2,2 Dimethylbutyl Amine

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution and energy landscape, which dictate the molecule's stability and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized molecular geometry and relative stability of a compound. For Benzyl(4-methoxy-2,2-dimethylbutyl)amine, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to find the lowest energy arrangement of its atoms in three-dimensional space. researchgate.net This process involves minimizing the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles.

The expected output of such a study would include a detailed table of optimized geometric parameters.

Table 1: Predicted Optimized Geometric Parameters for this compound using DFT

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length (amine) | ~1.47 Å |

| C-C Bond Length (aromatic) | ~1.39 Å |

| C-O Bond Length (methoxy) | ~1.36 Å |

| C-N-C Bond Angle | ~112° |

The stability of the molecule would be assessed by analyzing its total electronic energy and the energies of its frontier molecular orbitals (HOMO and LUMO). A large HOMO-LUMO gap would suggest high kinetic stability.

Ab Initio Calculations of Electronic Properties

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) could be used to provide a more detailed picture of the electronic properties of this compound.

These calculations would yield valuable information on:

Electron Density Distribution: Mapping the electron density would reveal the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, indicating regions of positive and negative potential that are important for intermolecular interactions.

Dipole Moment: The magnitude and direction of the molecular dipole moment would be calculated, providing insight into the molecule's polarity.

Conformational Landscape Analysis and Isomerism of this compound

The flexibility of the butyl and benzyl (B1604629) groups in this compound allows for the existence of multiple conformations (rotamers). Understanding this conformational landscape is essential as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape.

Conformational Search Algorithms

To explore the vast conformational space of this compound, various search algorithms would be employed. These methods systematically or randomly alter the rotatable bonds within the molecule to generate a wide range of possible conformations. Common techniques include systematic grid searches, Monte Carlo methods, and molecular dynamics simulations.

Energy Minimization and Global Minima Identification

Each conformation generated during the search would then be subjected to energy minimization using quantum mechanical methods like DFT. This process refines the geometry of each conformer to a local energy minimum. By comparing the energies of all the minimized conformers, the global minimum—the most stable conformation of the molecule—can be identified. The relative energies of other low-energy conformers would also be determined, providing their population distribution at a given temperature according to the Boltzmann distribution.

Simulation of Spectroscopic Parameters (e.g., NMR, IR, MS)

Computational methods can predict the spectroscopic signatures of a molecule, which is invaluable for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. These predicted shifts, when compared to experimental data, can help confirm the structure of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Groups in this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 6.8 - 7.4 |

| Methoxy (B1213986) Protons (-OCH₃) | ~3.8 |

| Methylene Protons (-CH₂-) | 2.5 - 3.7 |

| Amine Proton (-NH-) | 1.5 - 3.0 |

| Aromatic Carbons | 114 - 159 |

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations predict the positions of absorption bands in the IR spectrum, which correspond to specific vibrational modes of the molecule (e.g., N-H stretch, C-H stretch, C=C aromatic stretch).

Mass Spectrometry (MS): While direct simulation of a full mass spectrum is complex, computational methods can be used to predict the stability of potential fragment ions. By calculating the energies of the parent molecule and its various fragments, the most likely fragmentation pathways upon ionization can be proposed, aiding in the interpretation of experimental mass spectra. For instance, cleavage at the benzylic position is a common fragmentation pathway for N-benzyl amines. nih.govnih.gov

Prediction of Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a cornerstone of computational chemistry for structure elucidation. For this compound, these predictions would begin with the optimization of its three-dimensional geometry using methods like Density Functional Theory (DFT), often with a functional such as B3LYP and a basis set like 6-311++G(d,p).

Once the lowest energy conformation is found, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for this task. The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.

δsample = (σTMS - σsample) / (1 - σTMS)

This process yields predicted ¹H and ¹³C NMR spectra. Spin-spin coupling constants (J-couplings) can also be computed by calculating the Fermi contact term, which is the primary contributor to the coupling mechanism. These theoretical spectra are invaluable for assigning peaks in experimentally obtained spectra and for confirming the proposed molecular structure.

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for Key Fragments This table is illustrative of the type of data generated from computational analysis and is not based on published results for the specific title compound.

| Atom/Group | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| Quaternary Carbon (C(CH₃)₂) | ~35-45 | N/A |

| Methyl Groups (C(CH₃)₂) | ~25-30 | ~0.9-1.1 |

| Methoxy Carbon (-OCH₃) | ~55-60 | ~3.7-3.9 |

| Benzylic Carbon (-CH₂-Ph) | ~50-55 | ~3.6-3.8 |

| Aromatic C-O | ~158-162 | N/A |

Vibrational Frequency Analysis

Vibrational frequency analysis is a computational technique used to predict the infrared (IR) and Raman spectra of a molecule. After optimizing the geometry of this compound, a frequency calculation is performed at the same level of theory. This calculation solves for the second derivatives of the energy with respect to atomic positions, yielding a set of harmonic vibrational frequencies.

Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, N-H bending, or phenyl ring deformations. The analysis also provides the corresponding IR intensities and Raman activities, allowing for the construction of a theoretical spectrum. It is standard practice to apply a scaling factor (typically around 0.96-0.98 for DFT methods) to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method, thereby improving agreement with experimental data. nih.govresearchgate.net A key diagnostic use of this analysis is to confirm that an optimized structure is a true energy minimum, which is verified if all calculated frequencies are positive (real).

Reaction Mechanism Elucidation through Theoretical Modeling

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing detailed energetic and structural information that is often inaccessible through experimentation alone.

Transition State Characterization for Key Synthetic Steps

The synthesis of this compound likely involves steps such as reductive amination or nucleophilic substitution. To study the mechanism of such a step, computational chemists aim to locate the transition state (TS) structure—the highest energy point along the reaction pathway.

Various algorithms are used to find this first-order saddle point on the potential energy surface. Once a candidate TS structure is located, a vibrational frequency analysis is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking of one bond and the formation of another). The geometric parameters of the TS reveal the precise arrangement of atoms at the peak of the energy barrier.

Reaction Coordinate Pathway Analysis

With the transition state successfully characterized, its connection to the reactants and products can be confirmed through a Reaction Coordinate Pathway Analysis. The most common method is the Intrinsic Reaction Coordinate (IRC) calculation. An IRC calculation starts at the transition state structure and moves downhill along the potential energy surface in both the forward and reverse directions of the reaction pathway.

A successful IRC analysis will connect the transition state to the optimized geometries of the reactant complex on one side and the product complex on the other. This process confirms that the identified TS is the correct one for the reaction of interest and provides a detailed profile of the minimum energy path. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), a critical factor in determining the reaction rate.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that correlate the chemical structure of a series of compounds with their measured reactivity. To develop a QSRR model for a class of compounds including this compound, one would first synthesize a library of structurally related amines and experimentally measure a specific reactivity parameter, such as a reaction rate constant (k).

Next, a wide range of molecular descriptors for each compound in the series would be calculated using computational software. These descriptors fall into several categories:

Electronic: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific steric parameters.

Topological: Descriptors based on the 2D connectivity of the molecule.

Finally, statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates a subset of the calculated descriptors to the experimental reactivity. A robust QSRR model can then be used to predict the reactivity of new, unsynthesized compounds based solely on their computed molecular descriptors, guiding the design of molecules with desired properties.

Spectroscopic and Chromatographic Characterization Methodologies for Benzyl 4 Methoxy 2,2 Dimethylbutyl Amine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 2D-NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of chemical structure determination. For Benzyl(4-methoxy-2,2-dimethylbutyl)amine, a full suite of NMR experiments would be required for an unambiguous assignment of its proton (¹H) and carbon (¹³C) signals. One-dimensional ¹H and ¹³C NMR would provide initial information on the chemical environments of the hydrogen and carbon atoms.

Advanced two-dimensional (2D) NMR techniques would be indispensable for assembling the molecular puzzle. Experiments such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to establish connectivity within the butyl and benzyl (B1604629) fragments. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would then correlate the proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This would be crucial for definitively linking the benzyl group, the amine, and the 4-methoxy-2,2-dimethylbutyl moiety.

Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) could provide through-space correlations between protons that are in close proximity, offering insights into the compound's preferred conformation in solution. The expected, but currently hypothetical, NMR data would be compiled into detailed tables for comprehensive analysis.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data Not Available | N/A | N/A | Aromatic Protons (Benzyl) |

| Data Not Available | N/A | N/A | Aromatic Protons (Methoxy-phenyl) |

| Data Not Available | N/A | N/A | CH₂ (Benzyl) |

| Data Not Available | N/A | N/A | OCH₃ |

| Data Not Available | N/A | N/A | CH₂ (Butyl Chain) |

| Data Not Available | N/A | N/A | CH₂ (Butyl Chain) |

| Data Not Available | N/A | N/A | NH |

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data Not Available | Aromatic Carbons |

| Data Not Available | CH₂ Carbons |

| Data Not Available | OCH₃ Carbon |

| Data Not Available | Quaternary Carbon |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound and, from that, its elemental composition. For this compound, HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₁₄H₂₃NO. This technique distinguishes between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the compound's identity. The fragmentation pattern observed in the mass spectrum could also offer structural information, corroborating findings from NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy (B1213986) ether. Raman spectroscopy could provide additional information, particularly for the symmetric vibrations of the aromatic ring.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| Data Not Available | N-H Stretch | Secondary Amine |

| Data Not Available | C-H Stretch (sp²) | Aromatic Ring |

| Data Not Available | C-H Stretch (sp³) | Alkyl Chain |

| Data Not Available | C=C Stretch | Aromatic Ring |

Chromatographic Separations and Purity Analysis (e.g., HPLC, GC, TLC)

Chromatographic techniques are fundamental for separating this compound from any impurities or byproducts from a synthesis and for assessing its purity. Thin-Layer Chromatography (TLC) would likely be used for rapid reaction monitoring and preliminary purity checks.

High-Performance Liquid Chromatography (HPLC) would be a primary method for quantitative purity analysis. A suitable reversed-phase or normal-phase method would be developed to achieve baseline separation of the target compound from any related substances. Gas Chromatography (GC), likely coupled with a mass spectrometer (GC-MS), could also be employed, particularly if the compound is sufficiently volatile and thermally stable. These methods would provide retention time data and, in the case of GC-MS, mass spectra of any separated components, which are crucial for quality control.

Future Directions and Emerging Research Avenues for Benzyl 4 Methoxy 2,2 Dimethylbutyl Amine in Chemical Science

Development as Chiral Ligands in Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Chiral ligands, which coordinate to a metal center to create a stereoselective catalytic environment, are central to this endeavor. The structure of Benzyl(4-methoxy-2,2-dimethylbutyl)amine suggests its potential as a precursor to a new class of chiral ligands.

Should a chiral center be introduced, for instance at the benzylic position or within the butyl group, the resulting amine could serve as a valuable ligand in asymmetric catalysis. The sterically demanding 2,2-dimethylbutyl group could create a well-defined chiral pocket around a metal center, potentially leading to high levels of enantioselectivity in a variety of transformations. Future research could focus on the synthesis of chiral derivatives of this compound and their application in reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

Table 1: Hypothetical Performance of a Chiral Ligand Derived from this compound in Asymmetric Hydrogenation

| Substrate | Catalyst Loading (mol%) | Enantiomeric Excess (ee %) | Conversion (%) |

| Acetophenone | 0.5 | >95 | >99 |

| Methyl acetoacetate | 0.5 | 92 | >99 |

| Prochiral imine | 1.0 | 98 | 97 |

Exploration in Materials Science Applications (e.g., polymer chemistry, functional surfaces)

The incorporation of specific functional groups into polymers and onto surfaces can impart unique and desirable properties. The benzylamine (B48309) moiety is a versatile functional handle that can be used to modify the characteristics of materials. This compound could be explored as a monomer or a modifying agent in materials science.

In polymer chemistry, its incorporation into polymer backbones or as a pendant group could influence properties such as thermal stability, solubility, and adhesion. The bulky 2,2-dimethylbutyl group might impact polymer morphology and chain packing, potentially leading to materials with novel mechanical or optical properties.

Furthermore, the amine functionality allows for the straightforward grafting of this molecule onto surfaces, such as silica (B1680970) or gold, to create functionalized surfaces. These modified surfaces could find applications in areas like chromatography, sensing, or as platforms for heterogeneous catalysis. Research in this area would involve the synthesis of polymerizable derivatives of this compound and the study of the properties of the resulting polymers and functionalized surfaces.

Integration into Sustainable Chemical Processes

The development of environmentally benign and efficient chemical processes is a key goal of modern chemistry. This compound can be a target for and a participant in sustainable chemical methodologies.

Biocatalytic Approaches for Amine Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green alternative to traditional synthetic methods. Enzymes such as transaminases and imine reductases are increasingly used for the synthesis of chiral amines. nih.gov A significant area of future research would be the development of biocatalytic routes to this compound and its chiral analogues. The synthesis of sterically hindered amines can be challenging for some enzymes, and engineering enzymes to accept bulky substrates like 4-methoxy-2,2-dimethylbutanal (B6147283) would be a valuable endeavor. A successful biocatalytic synthesis would provide a more sustainable route to this amine, avoiding harsh reagents and reducing waste.

Table 2: Potential Biocatalytic Routes for the Synthesis of this compound

| Enzymatic Reaction | Substrates | Potential Advantages |

| Reductive Amination | 4-methoxy-2,2-dimethylbutanal, Benzylamine | High atom economy, mild reaction conditions |

| Transamination | 4-methoxy-2,2-dimethylbutyl ketone, Amine donor | Access to chiral amines with high enantiopurity |

Flow Chemistry Applications for Scalable Production

Flow chemistry, where reactions are carried out in continuous-flowing streams, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and easier scalability. rsc.orgacs.org The multi-step synthesis of complex molecules like this compound is well-suited for flow chemistry. rsc.org A future research direction would be to design and optimize a continuous flow process for its production. This could involve the integration of several reaction steps, such as imine formation and reduction, into a single, automated sequence, leading to a more efficient and scalable manufacturing process. acs.orgdigitellinc.com

Role in Advanced Organic Synthesis as a Versatile Building Block

Substituted benzylamines are valuable building blocks in organic synthesis, serving as precursors to a wide range of more complex molecules, including pharmaceuticals and agrochemicals. sinocurechem.combiosynth.comchemicalbook.com The unique substitution pattern of this compound makes it an interesting starting material for the synthesis of novel compounds.

The secondary amine can be further functionalized, and the aromatic ring can undergo various electrophilic substitution reactions. The methoxy (B1213986) group can potentially be cleaved to reveal a phenol, providing another point for modification. Research in this area would focus on exploring the reactivity of this compound and utilizing it in the synthesis of new heterocyclic compounds and other complex organic molecules with potential biological activity. Its use as a building block in medicinal chemistry could lead to the discovery of new therapeutic agents. lookchem.com

Design of Related Chemical Entities with Tuned Reactivity Profiles

The systematic modification of a lead compound's structure is a common strategy to fine-tune its properties and reactivity. Starting from the this compound scaffold, a variety of related chemical entities with tailored reactivity profiles could be designed and synthesized.

For instance, altering the electronic properties of the aromatic ring by introducing electron-donating or electron-withdrawing substituents could modulate the basicity and nucleophilicity of the amine. nih.gov Similarly, modifying the steric bulk of the alkyl group could influence the accessibility of the nitrogen lone pair, affecting its reactivity in catalytic and synthetic applications. nih.gov A systematic study of these structure-activity relationships would provide valuable insights into how molecular structure dictates chemical behavior and would enable the rational design of new amines with optimized performance for specific applications. nih.govnih.gov

Table 3: Proposed Analogs of this compound and their Potential Properties

| Analog | Modification | Potential Impact on Reactivity/Properties |

| Benzyl(4-nitro-2,2-dimethylbutyl)amine | Introduction of a nitro group | Decreased basicity of the amine |

| (3,5-Difluorobenzyl)(4-methoxy-2,2-dimethylbutyl)amine | Fluorination of the benzyl (B1604629) ring | Altered electronic and steric environment |

| Benzyl(4-methoxy-2,2-diethylbutyl)amine | Increased steric bulk on the butyl group | Enhanced steric hindrance around the nitrogen |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.